Cyantraniliprole

Description

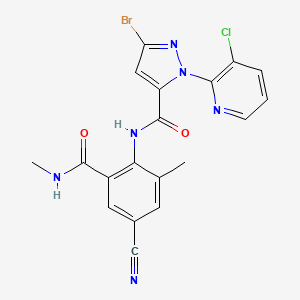

an insecticide; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrClN6O2/c1-10-6-11(9-22)7-12(18(28)23-2)16(10)25-19(29)14-8-15(20)26-27(14)17-13(21)4-3-5-24-17/h3-8H,1-2H3,(H,23,28)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBUIBGJRQBEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058174 | |

| Record name | Cyantraniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

736994-63-1 | |

| Record name | Cyantraniliprole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736994-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyantraniliprole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736994631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyantraniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANTRANILIPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO6K6H48FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cyantraniliprole on Insect Ryanodine Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyantraniliprole is a second-generation anthranilic diamide insecticide that exhibits broad-spectrum activity against a range of insect pests.[1][2] Its mode of action is the selective activation of insect ryanodine receptors (RyRs), which are large intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum.[1][3] This activation leads to an uncontrolled and sustained release of internal calcium stores, disrupting cellular calcium homeostasis.[4][5] The resulting physiological effects include rapid feeding cessation, lethargy, muscle paralysis, and ultimately, the death of the insect.[4][6] this compound binds to a specific allosteric site on the insect RyR, which is distinct from the binding sites of the natural ligand ryanodine and another class of diamide insecticides, the phthalic diamides.[7][8] This high degree of selectivity for insect RyRs over their mammalian counterparts is a key factor in its favorable safety profile for non-target organisms.[9][10] However, the intensive use of diamide insecticides has led to the emergence of resistance in several pest populations, primarily through target-site mutations in the RyR gene.[11][12] This guide provides a detailed examination of the molecular interactions, physiological consequences, and experimental methodologies used to characterize the mechanism of action of this compound.

Core Mechanism of Action

The insecticidal activity of this compound is a multi-step process that begins with its interaction with the insect ryanodine receptor and culminates in physiological incapacitation.

Binding to a Distinct Allosteric Site on the Ryanodine Receptor

This compound and other anthranilic diamides act on a specific binding site on the insect RyR.[13] Radioligand binding studies have demonstrated that this site is distinct from the binding site of ryanodine itself and also from the site targeted by phthalic diamides like flubendiamide.[7][14] However, these sites are allosterically coupled, meaning that the binding of a ligand at one site can influence the binding properties of another.[7][15] For instance, in some insect species, the binding of ryanodine or flubendiamide can enhance the binding of chlorantraniliprole (a closely related anthranilic diamide).[8] Conversely, this compound and chlorantraniliprole act competitively, indicating they share the same binding site.[7] This unique binding pocket is a critical determinant of the insecticide's potency and selectivity.

Receptor Activation and Uncontrolled Calcium Release

Upon binding to the RyR, this compound locks the channel in a persistently open or sub-conductance state.[4][9] This action bypasses the normal physiological gating mechanisms that tightly regulate calcium flow. The result is a continuous and uncontrolled efflux of Ca2+ ions from the sarcoplasmic reticulum (SR) into the cytoplasm.[1][16] This depletion of internal calcium stores and the subsequent elevation of cytosolic calcium levels are the primary triggers for the insecticidal effect.[4]

Quantitative Data on this compound-RyR Interaction

The interaction between this compound and insect RyRs has been quantified using various biophysical and computational techniques. The data consistently show a high-affinity interaction with insect receptors and a significantly lower affinity for their mammalian counterparts.

Table 1: Radioligand Binding Data for Diamide Insecticides

| Radioligand / Receptor Source | Ligand | Parameter | Value | Reference |

|---|---|---|---|---|

| House fly (Musca domestica) muscle | [³H]Chlorantraniliprole | Bmax | 21 ± 2 fmol/mg protein | [7] |

| Rabbit Skeletal Muscle (RyR1) | Chlorantraniliprole | K_d | ~1-10 µM (micromolar) | [9] |

| Insect RyRs (general) | Chlorantraniliprole | K_d | ~10-100 nM (nanomolar) | [9] |

| Galeruca daurica RyR (WT model) | this compound | Binding Affinity | -33.89 kJ/mol |[17] |

Table 2: Electrophysiological Effects on Mammalian RyR1 Channels Data shown for Chlorantraniliprole, a close structural analog of this compound.

| Parameter | Effect of Chlorantraniliprole | Implication | Reference |

|---|---|---|---|

| Open Probability (P_o) | Increased | Channel is easier to open | [9] |

| Mean Open Time (T_o) | No significant change | - | [9] |

| Mean Close Time (T_c) | Reduced | Channel closed state is destabilized |[9] |

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of specialized experimental techniques.

Radioligand Binding Assays

These assays are fundamental for characterizing the binding affinity (K_d) and density of binding sites (B_max) of an insecticide on its receptor target.

-

Preparation of Membranes: Thoracic muscle from the target insect species is dissected and homogenized in a buffered solution. The homogenate is centrifuged at low speed to remove debris, followed by high-speed ultracentrifugation to pellet the microsomal fraction containing the sarcoplasmic reticulum membranes rich in RyRs.

-

Binding Reaction: The membrane preparation is incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [³H]chlorantraniliprole) and varying concentrations of the unlabeled competitor (this compound).

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed to remove unbound ligand.

-

Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. Non-specific binding is determined by including a saturating concentration of the unlabeled ligand in a parallel set of reactions. Specific binding is calculated by subtracting non-specific from total binding and is then analyzed to determine K_d and B_max values.[7]

Calcium Flux Assays

These functional assays measure the ability of a compound to induce calcium release from intracellular stores.

-

Cell Culture and Loading: Insect cell lines (e.g., Sf9 cells from Spodoptera frugiperda) engineered to express the RyR of interest are cultured. The cells are then loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).

-

Compound Application: The cells are exposed to this compound, and the fluorescence intensity is monitored over time using a fluorescence plate reader or confocal microscope.

-

Data Interpretation: An increase in fluorescence intensity indicates a rise in cytosolic calcium concentration, signifying the release of calcium from the endoplasmic reticulum via the activated RyRs. This allows for the determination of dose-response relationships (EC₅₀ values).[18]

Single-Channel Electrophysiology

This powerful technique allows for the direct observation of the activity of a single RyR channel, providing detailed information on its gating properties.

-

Channel Purification and Reconstitution: RyRs are purified from native tissues or recombinant expression systems and reconstituted into artificial planar lipid bilayers, which separate two aqueous chambers (cis and trans).

-

Recording: A voltage is applied across the bilayer, and the ionic current flowing through the single channel is measured with a highly sensitive patch-clamp amplifier.

-

Analysis: The addition of this compound to the cis chamber (representing the cytoplasm) allows for the direct measurement of its effects on channel open probability (P_o), mean open time (T_o), and mean closed time (T_c).[9]

Basis of Selectivity and Resistance

Selectivity for Insect vs. Mammalian Receptors

The remarkable safety of this compound for mammals stems from its high selectivity for insect RyRs.[10][19] The dissociation constant (K_d) for mammalian RyR1 is approximately 100-fold higher than for insect RyRs, indicating a much weaker binding affinity.[9] This selectivity is attributed to subtle differences in the amino acid sequences within the diamide binding pocket between insect and mammalian RyR orthologs.[20][21]

Target-Site Resistance

The widespread use of diamides has imposed strong selective pressure on pest populations, leading to the evolution of resistance. The primary mechanism is target-site resistance, where mutations in the RyR gene result in an altered protein that binds the insecticide with lower affinity.[11] Key mutations, such as I4790K/M and G4946E (numbering based on Plutella xylostella RyR), have been identified in numerous resistant insect populations.[11][22] These mutations are located in the transmembrane domain of the RyR, in close proximity to the proposed diamide binding site, thereby directly interfering with the insecticide's action.[22]

Conclusion and Future Directions

This compound exerts its insecticidal effect through a highly specific mechanism: the allosteric activation of insect ryanodine receptors, leading to fatal disruption of calcium homeostasis. Its effectiveness and selectivity have made it a valuable tool in pest management. However, the rise of target-site resistance poses a significant challenge. Future research will need to focus on the structural biology of insect RyRs to precisely map the diamide binding site and understand the structural impact of resistance mutations. This knowledge will be crucial for the rational design of next-generation insecticides that can overcome existing resistance mechanisms and maintain efficacy in controlling critical agricultural pests.

References

- 1. Discovery of this compound, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effects of Sublethal Concentrations of this compound on the Development, Fecundity and Nutritional Physiology of the Black Cutworm Agrotis ipsilon (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apvma.gov.au [apvma.gov.au]

- 5. researchgate.net [researchgate.net]

- 6. The Impact of Systemic Insecticides: this compound and Flupyradifurone on the Mortality of Athalia rosae (Hymenoptera: Tenthredinidae) Based on the Biophoton-Emission of Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insect Ryanodine Receptor: Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Species differences in chlorantraniliprole and flubendiamide insecticide binding sites in the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New and selective ryanodine receptor activators for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of this compound resistance in Spodoptera frugiperda: Selection, inheritance pattern, and cross-resistance to other diamide insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Insect ryanodine receptor: distinct but coupled insecticide binding sites for [N-C(3)H(3)]chlorantraniliprole, flubendiamide, and [(3)H]ryanodine. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Detection of ryanodine receptor G4911E and I4754M mutation sites and analysis of binding modes of diamide insecticides with RyR on Galeruca daurica (Coleoptera: Chrysomelidae) [frontiersin.org]

- 18. Characterization of Six Diamide Insecticides on Ryanodine Receptor: Resistance and Species Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Initial Synthesis and Chemical Characterization of Cyantraniliprole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and chemical characterization of Cyantraniliprole. The document details the synthetic pathway, experimental protocols for key reactions, and the analytical methods used for structural elucidation and purity assessment. All quantitative data is presented in structured tables, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Chemical Identity and Physical Properties

This compound is an insecticide belonging to the diamide class.[1] Its chemical structure is characterized by a pyrazole-5-carboxamide core linked to a substituted N-phenyl ring and a chloropyridinyl group.

| Property | Value | Reference(s) |

| IUPAC Name | 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-5-carboxamide | [2] |

| CAS Number | 736994-63-1 | [3] |

| Molecular Formula | C₁₉H₁₄BrClN₆O₂ | [2] |

| Molecular Weight | 473.7 g/mol | [2] |

| Physical Description | Dry Powder | [2] |

| Melting Point | 217-219 °C | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates, followed by their coupling and final modification. The overall synthetic strategy is convergent, involving the synthesis of a pyrazole carboxylic acid and an anthranilic acid derivative.[4]

A representative synthetic pathway is illustrated below. This pathway is constructed from various reported methods for the synthesis of this compound and its key intermediates.

Caption: Convergent synthesis pathway for this compound.

Experimental Protocols

This synthesis is adapted from a reported method for a key intermediate of chlorantraniliprole, which is structurally identical to the intermediate required for this compound.[5][6]

-

Step 1: Hydrazine Substitution. 2,3-Dichloropyridine is reacted with hydrazine hydrate at reflux in ethanol to yield (3-chloropyridin-2-yl)hydrazine.[5]

-

Step 2: Cyclization. The resulting hydrazine is condensed with diethyl maleate in the presence of a base like sodium ethoxide to form a pyrazolidinone intermediate.[5]

-

Step 3: Bromination. The pyrazolidinone is treated with a brominating agent such as phosphorus oxybromide in a solvent like acetonitrile to afford a pyrazoline intermediate.[5]

-

Step 4: Oxidation. The pyrazoline is oxidized using an oxidizing agent like potassium persulfate to yield Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate.[5]

-

Step 5: Hydrolysis. The ester is hydrolyzed, for instance with an aqueous sodium hydroxide solution followed by acidification, to give the final product, 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[5]

Note: An alternative route involves the reaction of 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine in dry tetrahydrofuran at -78 °C with lithium diisopropylamide, followed by quenching with carbon dioxide.[7]

This synthesis is based on methods described in patent literature.[8][9]

-

Step 1: Bromination. 2-Amino-3-methylbenzoic acid is brominated, for example, using a mixture of hydrogen bromide and hydrogen peroxide, to yield 2-amino-5-bromo-3-methylbenzoic acid.[8]

-

Step 2: Cyanation. The bromo-substituted acid is then subjected to cyanation. This is typically achieved using copper(I) cyanide in a suitable solvent like N,N-dimethylformamide (DMF) to produce 2-amino-5-cyano-3-methylbenzoic acid.[8][10]

-

Step 3: Amidation. The resulting carboxylic acid is converted to the final N-methylamide. This can be a multi-step process involving activation of the carboxylic acid (e.g., to an acyl chloride or ester) followed by reaction with methylamine.[9]

The final step involves the coupling of the two key intermediates. A common method is via a benzoxazinone intermediate.[11]

-

Step 1: Formation of Benzoxazinone. 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is first converted to its acyl chloride, for example, using thionyl chloride or oxalyl chloride. This activated intermediate is then reacted with 2-amino-5-cyano-N,3-dimethylbenzamide. In the presence of a base, this cyclizes to form 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one.[11]

-

Step 2: Ring Opening. The benzoxazinone intermediate is then treated with a solution of methylamine (e.g., 2.0 M in THF). The methylamine attacks the carbonyl group, opening the ring to form the final product, this compound.[11] The product can be isolated by evaporating the solvent and drying the resulting solid.[11]

| Synthesis Step | Reactants | Reagents/Conditions | Product | Reported Yield | Reference(s) |

| Intermediate 1 Synthesis (Example Route) | 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine | 1. LDA, THF, -78°C; 2. CO₂; 3. H₂O quench | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid | 59% | [7] |

| Intermediate 2 Synthesis (Example Route for a precursor) | 2-Amino-5-iodo-3-methyl benzoic acid | CuCN, DMF, 145 °C, 6 h | 2-Amino-5-cyano-3-methyl benzoic acid | Not specified | [10] |

| Final Product Formation (from Benzoxazinone) | 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one, Methylamine (2.0 M solution in THF) | THF, ambient temperature, 40 min | This compound | 97% | [11] |

Chemical Characterization

The chemical characterization of newly synthesized this compound is crucial to confirm its identity, structure, and purity. A standard workflow for characterization involves a combination of spectroscopic and chromatographic techniques.

Caption: Workflow for the chemical characterization of this compound.

Experimental Protocols for Characterization

HPLC is used to determine the purity of the synthesized compound.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (pH adjusted to 3.0 with phosphoric acid) is commonly used.[10]

-

Flow Rate: Typically 1.0 - 2.0 mL/min.

-

Detection: UV detection at a wavelength of 260 nm.

-

Sample Preparation: The synthesized product is accurately weighed, dissolved in a suitable diluent (e.g., acetonitrile/tetrahydrofuran mixture), and filtered through a 0.22 µm membrane before injection.[10]

-

Analysis: The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of this compound. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for this purpose.[12][13]

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Analysis:

-

Full Scan MS: To identify the protonated molecular ion [M+H]⁺ and confirm the molecular weight. The isotopic pattern is crucial for confirming the presence of one bromine and one chlorine atom.

-

Tandem MS (MS/MS): The parent ion is fragmented to produce characteristic product ions, which helps in structural elucidation. Key fragmentations can be monitored for confirmation.[12][14]

-

| Analytical Technique | Parameter | Typical Value/Method | Reference(s) |

| HPLC | Column | C18 Reverse Phase | [10] |

| Mobile Phase | Acetonitrile/Water (pH 3.0) | [10] | |

| Detection | UV at 260 nm | [10] | |

| UPLC-MS/MS | Ionization Mode | Electrospray Ionization (ESI), Positive | [12][14] |

| Precursor Ion [M+H]⁺ | m/z ~473 | [3] | |

| Key Applications | Purity assessment, structural confirmation, residue analysis | [12][13] | |

| NMR | Solvents | CDCl₃, (CD₃)₂SO (DMSO-d₆) | [10][15] |

| Analysis | ¹H NMR for proton environment, ¹³C NMR for carbon skeleton | [15][16] | |

| IR | Sample Preparation | KBr pellet or thin film | [1] |

| Key Bands | C=O (amide), N-H (amide), C≡N (nitrile) stretches | [17] |

NMR spectroscopy is the most definitive method for elucidating the chemical structure. Both ¹H and ¹³C NMR spectra are required.

-

Sample Preparation: The purified sample is dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. Expected signals would include aromatic protons, methyl group protons, and amide N-H protons.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

IR spectroscopy is used to identify the presence of key functional groups in the molecule.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

-

Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound, such as:

-

N-H stretching (amide)

-

C=O stretching (amide)

-

C≡N stretching (nitrile)

-

Aromatic C-H and C=C stretching.

-

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. This compound | C19H14BrClN6O2 | CID 11578610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 736994-63-1 | LGC Standards [lgcstandards.com]

- 4. Synthetic route to the insecticide Cyclaniliprole_Chemicalbook [chemicalbook.com]

- 5. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 6. Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid | Semantic Scholar [semanticscholar.org]

- 7. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]

- 8. EP2729444B1 - Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide - Google Patents [patents.google.com]

- 9. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. WO2021249395A1 - Solid state forms of this compound - Google Patents [patents.google.com]

- 12. Determination of this compound and its major metabolite residues in vegetable and soil using ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of this compound and its major metabolite residues in pakchoi and soil using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Cyantraniliprole's Mode of Action: An In-depth Technical Guide to its Effects on Ryanodine Receptors and Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyantraniliprole is a second-generation anthranilic diamide insecticide that exhibits broad-spectrum activity against a variety of insect pests.[1][2] Its mode of action is characterized by the potent and selective activation of insect ryanodine receptors (RyRs), which are intracellular calcium channels critical for muscle function.[1][3] This guide provides a detailed technical overview of the molecular interactions between this compound and insect RyRs, the resultant disruption of intracellular calcium homeostasis, and the physiological consequences for the insect. We present a compilation of quantitative data from key studies, detailed experimental protocols for investigating these effects, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

This compound belongs to the IRAC (Insecticide Resistance Action Committee) Group 28.[3] These insecticides are classified as ryanodine receptor modulators. The primary target of this compound is the insect ryanodine receptor, a large-conductance calcium channel located on the membrane of the sarcoplasmic reticulum in muscle cells and the endoplasmic reticulum in other cell types.[1][4][5] In a healthy insect, the regulated release of calcium from these internal stores is essential for processes such as muscle contraction, neurotransmission, and cellular signaling.[5][6][7] this compound disrupts this tightly controlled process, leading to uncontrolled muscle contraction, paralysis, feeding cessation, and ultimately, death of the insect.[1][4][3][8] A key feature of this compound is its high selectivity for insect RyRs over their mammalian counterparts, which contributes to its favorable toxicological profile for non-target organisms.[9]

Molecular Mechanism of Action

Allosteric Modulation of the Ryanodine Receptor

This compound functions as an allosteric modulator of the insect ryanodine receptor. It binds to a site on the receptor that is distinct from the binding site of ryanodine itself and other classes of RyR-targeting insecticides, such as the phthalic diamides (e.g., flubendiamide).[10][11] Radioligand binding studies have demonstrated that this compound and chlorantraniliprole, another anthranilic diamide, compete for the same binding site.[10] This binding event induces a conformational change in the RyR protein, forcing the channel into a prolonged open state.[12]

Disruption of Calcium Homeostasis

The binding of this compound to the insect RyR leads to an unregulated and sustained release of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm.[1][2][4][6] This depletion of internal calcium stores and the resulting elevated cytosolic calcium concentration are the primary drivers of this compound's insecticidal effects. The continuous presence of high levels of intracellular calcium leads to uncontrolled muscle contraction and paralysis.[1][3] Recent studies have begun to characterize the elementary calcium release events (CREs), such as "sparks" and "embers," in insect muscle cells and have shown that this compound triggers these calcium transients.[13]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound and related diamides with ryanodine receptors.

Table 1: Binding Affinities of Diamide Insecticides to Ryanodine Receptors

| Compound | Receptor Source | Method | Binding Affinity | Reference |

| This compound | Galeruca daurica (Coleoptera) Wild-Type RyR | Molecular Docking | -33.89 kJ/mol | [14] |

| Chlorantraniliprole | Galeruca daurica (Coleoptera) Wild-Type RyR | Molecular Docking | -31.38 kJ/mol | [14] |

| Chlorantraniliprole | Mammalian RyR1 | FRET-based Saturation Binding Assay | Kd in µM range (~100-fold lower affinity than for insect RyR) | [9] |

Table 2: Effects of Diamide Insecticides on Ryanodine Receptor Channel Kinetics

| Compound | Receptor Source | Effect on Channel Kinetics | Reference |

| Chlorantraniliprole | Mammalian RyR1 | Increases open probability (Po) by destabilizing the closed state (reduces mean close time) | [9] |

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from studies investigating the binding of diamide insecticides to insect ryanodine receptors.

Objective: To determine the binding affinity (Kd) and binding site characteristics of this compound on insect ryanodine receptors.

Methodology:

-

Membrane Preparation:

-

Dissect muscle tissue (e.g., thoracic muscle from houseflies or lepidopteran larvae) in a chilled homogenization buffer.

-

Homogenize the tissue using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Pellet the microsomal fraction containing the sarcoplasmic reticulum by high-speed centrifugation.

-

Resuspend the pellet in a suitable buffer and determine the protein concentration.

-

-

Binding Assay:

-

In assay tubes, combine the membrane preparation with a buffer containing a known concentration of radiolabeled chlorantraniliprole (e.g., [³H]chlorantraniliprole), as it shares the same binding site with this compound.

-

For competition assays, include increasing concentrations of unlabeled this compound.

-

To determine non-specific binding, add a high concentration of unlabeled chlorantraniliprole to a set of tubes.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites) for saturation binding, or the IC₅₀ (inhibitory concentration 50%) for competition assays, from which the Ki (inhibition constant) can be calculated.

-

Single-Channel Electrophysiology (Planar Lipid Bilayer)

This protocol outlines the general procedure for recording single-channel currents of insect RyRs to observe the effects of this compound.

Objective: To characterize the effects of this compound on the open probability (Po), conductance, and gating kinetics of a single insect ryanodine receptor channel.

Methodology:

-

Bilayer Formation:

-

Form a planar lipid bilayer of a defined composition (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine) across a small aperture separating two chambers (cis and trans).

-

The cis chamber represents the cytosolic side, and the trans chamber represents the luminal side of the sarcoplasmic reticulum.

-

-

Vesicle Fusion:

-

Prepare sarcoplasmic reticulum vesicles from insect muscle tissue.

-

Add the vesicles to the cis chamber. The vesicles will fuse with the lipid bilayer, incorporating the RyR channels.

-

-

Recording:

-

Establish a voltage clamp across the bilayer.

-

Record single-channel currents using a patch-clamp amplifier under control conditions (with known concentrations of Ca²⁺ and ATP in the cis chamber to elicit basal channel activity).

-

Introduce this compound to the cis chamber and record the changes in channel activity.

-

-

Data Analysis:

-

Analyze the current recordings to determine the single-channel conductance, open and closed times, and open probability (Po) before and after the application of this compound.

-

Intracellular Calcium Imaging

This protocol describes a method for visualizing and quantifying the changes in intracellular calcium concentration in insect neurons or muscle cells in response to this compound.

Objective: To measure the temporal and spatial dynamics of intracellular calcium changes induced by this compound.

Methodology:

-

Cell Preparation and Dye Loading:

-

Isolate and culture primary neurons or muscle cells from the target insect.

-

Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation. The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.

-

Allow time for intracellular esterases to cleave the AM group, trapping the fluorescent indicator inside the cells.

-

-

Imaging:

-

Mount the coverslip with the loaded cells onto a fluorescence microscope equipped with a sensitive camera.

-

Perfuse the cells with a saline solution and establish a baseline fluorescence measurement.

-

Apply this compound to the cells via the perfusion system.

-

Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate the excitation wavelength and record the emission at a fixed wavelength.

-

-

Data Analysis:

-

Calculate the change in intracellular calcium concentration based on the change in fluorescence intensity (for single-wavelength dyes) or the ratio of fluorescence intensities at the two excitation wavelengths (for ratiometric dyes).

-

Analyze the magnitude, frequency, and duration of the calcium transients induced by this compound.

-

Visualizations

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. Discovery of this compound, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. icup.org.uk [icup.org.uk]

- 4. mdpi.com [mdpi.com]

- 5. A Comparative Perspective on Functionally-Related, Intracellular Calcium Channels: The Insect Ryanodine and Inositol 1,4,5-Trisphosphate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Impact of Systemic Insecticides: this compound and Flupyradifurone on the Mortality of Athalia rosae (Hymenoptera: Tenthredinidae) Based on the Biophoton-Emission of Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Sublethal Concentrations of this compound on the Development, Fecundity and Nutritional Physiology of the Black Cutworm Agrotis ipsilon (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insect Ryanodine Receptor: Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Species differences in chlorantraniliprole and flubendiamide insecticide binding sites in the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. rupress.org [rupress.org]

- 14. Frontiers | Detection of ryanodine receptor G4911E and I4754M mutation sites and analysis of binding modes of diamide insecticides with RyR on Galeruca daurica (Coleoptera: Chrysomelidae) [frontiersin.org]

Toxicological Profile of Cyantraniliprole in Non-Target Organisms: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyantraniliprole, a second-generation anthranilic diamide insecticide, is lauded for its efficacy against a cross-spectrum of chewing and sucking insect pests.[1][2][3] Its mode of action involves the unregulated activation of insect ryanodine receptors (RyRs), leading to impaired muscle contraction, paralysis, and eventual death of the target pest.[4][5][6] While effective, its widespread use necessitates a thorough understanding of its toxicological impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound in key non-target species, including terrestrial and aquatic invertebrates, vertebrates, and soil-dwelling organisms. The information is presented through structured data tables for comparative analysis, detailed experimental methodologies for key cited studies, and visual diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its environmental and physiological effects.

Mode of Action: Ryanodine Receptor Activation

This compound selectively targets insect ryanodine receptors, which are intracellular calcium channels critical for muscle function.[3][4][6] Upon binding, it locks the receptor in a partially open state, causing an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[2][7] This disruption of calcium homeostasis leads to rapid cessation of feeding, lethargy, muscle paralysis, and ultimately, mortality in susceptible insects.[4][5]

Toxicological Profile in Non-Target Invertebrates

This compound is classified as 'highly toxic' to non-target terrestrial invertebrates on an acute exposure basis.[8]

Bees

Given their critical role as pollinators, the effect of this compound on bees has been a focal point of research. While some studies indicate a low risk to pollinators under field conditions, laboratory studies have demonstrated toxicity.[1][9]

Table 1: Acute Toxicity of this compound to Bees

| Species | Exposure Route | Endpoint | Value (µg a.i./bee) | Reference |

| Apis mellifera (Honey Bee) | Acute Contact | LD50 | >0.0374 | [4] |

| Apis mellifera (Honey Bee) | Acute Oral | LD50 | >0.0422 | [4] |

| Apis mellifera (Honey Bee) Larvae | Acute Oral | LD50 | 0.047 | [10] |

| Apis mellifera (Honey Bee) | Acute Oral (Formulated Product) | LD50 | 0.39 | [1] |

| Apis mellifera (Honey Bee) | Acute Contact (Formulated Product) | LD50 | 0.63 | [1][9] |

| Bombus terrestris (Bumblebee) | Acute Oral | LD50 | >0.28 | [1] |

| Bombus terrestris (Bumblebee) | Acute Contact | LD50 | >0.09 | [1] |

Table 2: Chronic Toxicity of this compound to Bees

| Species | Exposure Duration | Endpoint | Value (µg a.i./larva) | Reference |

| Apis mellifera (Honey Bee) Larvae | Chronic | NOAEL | 0.00512 | [10] |

| Apis mellifera (Honey Bee) Larvae | Chronic | LD50 | 0.064 | [10] |

Sublethal effects observed in bees include impaired foraging, navigation, learning, and communication.[11] It is important to note that two of its degradates, IN-J9Z38 and IN-HGW87, have been found to be more toxic to honey bees than the parent compound.[4]

Aquatic Invertebrates

This compound's toxicity to aquatic invertebrates ranges from slightly to very highly toxic.[8]

Table 3: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

| Species | Test Type | Endpoint | Value | Reference |

| Freshwater Invertebrates | Acute | EC50 | 10.2 ppb | [4] |

| Daphnia magna | Acute (48h) | EC50 | 20.4 µg/L | [12] |

| Freshwater Invertebrates | Chronic | NOAEC | 6.56 ppb (reduced body length) | [4][8] |

| Estuarine/Marine Invertebrates | Acute | - | Moderately to highly toxic | [8] |

Soil Organisms

Studies on earthworms (Eisenia fetida) have shown that this compound and its main metabolite, J9Z38, can induce oxidative stress, leading to cellular damage at concentrations of 5.0 mg/kg.[13][14] Sub-chronic exposure can also cause DNA damage, lipid peroxidation, weight loss, and growth inhibition.[15][16]

Toxicological Profile in Non-Target Vertebrates

This compound is generally classified as 'practically nontoxic' to mammals and birds on an acute oral exposure basis.[8]

Birds

Table 4: Avian Toxicity of this compound

| Species | Test Type | Endpoint | Value (mg a.i./kg-bw) | Reference |

| Colinus virginianus (Northern Bobwhite Quail) | Acute Oral | LD50 | >2250 | [8][17] |

| Poephila guttata (Zebra Finch) | Acute Oral | LD50 | >2250 | [8] |

| Anas platyrhynchos (Mallard Duck) | Acute Dietary | LC50 | >5620 ppm | [17] |

| Colinus virginianus (Northern Bobwhite Quail) | Acute Dietary | LC50 | >5620 ppm | [17] |

Mammals

This compound exhibits low acute toxicity in mammals.

Table 5: Mammalian Toxicity of this compound

| Species | Test Type | Endpoint | Value (mg/kg bw/day unless specified) | Reference |

| Rat | Acute Oral | LD50 | >5000 mg/kg bw | [18] |

| Rat | Acute Dermal | LD50 | >5000 mg/kg bw | [18] |

| Rat | Acute Inhalation | LC50 | >5.2 mg/L | [18] |

| Rat | 90-day Neurotoxicity | NOAEL | 1195 | [18] |

| Dog | 1-year Oral | NOAEL | 1 | |

| Rat | Chronic | NOAEL | 14 | [17] |

Chronic exposure in mammals has been linked to reduced weight of offspring.[8]

Aquatic Vertebrates (Fish)

This compound is classified as slightly to moderately toxic to freshwater fish and slightly toxic to estuarine/marine fish on an acute basis.[8]

Table 6: Aquatic Toxicity of this compound to Fish

| Species Type | Test Type | Endpoint | Value | Reference |

| Freshwater Fish | Acute | - | >5,000 ppb | [4] |

| Freshwater Fish | Chronic | NOAEC | 10.7 mg a.i./L (no mortality or sub-lethal effects) | [4][8] |

| Estuarine/Marine Fish | Chronic | NOAEC | Non-definite (reduction in mean measured length) | [8] |

The bioconcentration factor (BCF) is less than 1 in whole fish, indicating that this compound is not likely to bioaccumulate.[8]

Experimental Protocols

The toxicological data presented in this guide are derived from studies conducted following standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

General Experimental Workflow for Toxicity Testing

Avian Acute Oral Toxicity Test (Adapted from OECD Guideline 223)

-

Test Species: Northern Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).

-

Test Substance Administration: A single dose of this compound is administered orally via gavage.

-

Observation Period: Birds are observed for at least 14 days.

-

Parameters Recorded: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.

-

Endpoint: The LD50 (median lethal dose) is calculated, representing the dose estimated to cause mortality in 50% of the test animals.

Aquatic Invertebrate Acute Immobilisation Test (Adapted from OECD Guideline 202)

-

Test Species: Daphnia magna.

-

Exposure: Daphnids (less than 24 hours old) are exposed to a range of this compound concentrations in a static system for 48 hours.

-

Endpoint: The EC50 (median effective concentration) for immobilization is determined. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

Honeybee Acute Contact and Oral Toxicity Tests (Adapted from OECD Guidelines 214 and 213)

-

Test Species: Adult worker honey bees (Apis mellifera).

-

Contact Toxicity: A topical application of this compound in a suitable solvent is made to the dorsal thorax of the bees.

-

Oral Toxicity: Bees are fed a sucrose solution containing a known concentration of this compound.

-

Observation Period: Mortality is recorded at specified intervals over 48 to 96 hours.

-

Endpoint: The LD50 is calculated for both exposure routes.

Environmental Fate and Metabolism

This compound is considered moderately mobile in soil and has low volatility.[8] It degrades into 13 different products, with eight being major degradates.[4] Notably, six of these major degradates are more persistent, and three are more mobile than the parent compound.[4] The toxicity of these degradates is often assumed to be equivalent to this compound.[8] In plants, the metabolism of this compound involves processes such as ring closure, N-demethylation, and glycosylation.[19]

Conclusion

This compound demonstrates a varied toxicological profile across different non-target organisms. While exhibiting low acute toxicity to vertebrates such as birds and mammals, it is highly toxic to non-target terrestrial and aquatic invertebrates. Sublethal effects and the toxicity of its degradation products are important considerations in a comprehensive risk assessment. The data and protocols presented herein provide a foundational resource for researchers and professionals to understand and further investigate the environmental impact of this widely used insecticide. Continuous monitoring and further research into the long-term and sublethal effects on various ecosystems are warranted to ensure its sustainable use in integrated pest management programs.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mda.state.mn.us [mda.state.mn.us]

- 5. apiservices.biz [apiservices.biz]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. gpnmag.com [gpnmag.com]

- 8. docs.publicnow.com [docs.publicnow.com]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of acute and chronic toxicity of this compound and sulfoxaflor on honey bee (Apis mellifera) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. s3.amazonaws.com [s3.amazonaws.com]

- 13. Residue and toxicity of this compound and its main metabolite J9Z38 in soil-earthworm microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Growth, DNA damage and biochemical toxicity of this compound in earthworms (Eisenia fetida) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. fao.org [fao.org]

- 19. Persistence and metabolism of the diamide insecticide this compound in tomato plants - American Chemical Society [acs.digitellinc.com]

The Genesis and Advancement of Cyantraniliprole: A Technical Guide

Introduction

Cyantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class of chemistry, representing a significant advancement in pest management.[1][2] Developed by DuPont, it is a second-generation ryanodine receptor (RyR) modulator designed to provide effective control of a wide range of chewing and sucking insect pests.[1][2] Its discovery stemmed from the commercial success of the first-generation anthranilic diamide, chlorantraniliprole, with a targeted effort to enhance its systemic properties for broader utility.[1] This technical guide delves into the discovery, development, mode of action, and toxicological profile of this compound, providing researchers, scientists, and drug development professionals with an in-depth understanding of this important insecticide.

Discovery and Development: A Quest for Enhanced Systemic Activity

The development of this compound was a direct result of a strategic lead optimization program aimed at improving upon the physicochemical properties of chlorantraniliprole.[1] A key objective was to create a molecule with a lower logP (a measure of lipophilicity), which would translate to improved plant systemic movement.[1] This led to the exploration of cyano-substituted anthranilic diamides.

Structure-Activity Relationship (SAR) Studies

The core of the discovery process revolved around systematic modifications to the chlorantraniliprole structure and the evaluation of their impact on insecticidal activity and systemic properties. The key structural difference between chlorantraniliprole and this compound is the replacement of a chlorine atom on the phenyl ring with a cyano group.[3] This substitution successfully lowered the logP, enhancing the molecule's ability to be absorbed and translocated within the plant.[2]

dot

Synthesis of this compound

The commercial production of this compound involves a multi-step chemical synthesis. A common route involves the coupling of two key intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-cyano-N,3-dimethylbenzamide. The final step is the formation of the amide bond between these two fragments.

dot

Mode of Action: Uncontrolled Calcium Release

This compound, like other anthranilic diamides, exerts its insecticidal effect by targeting the insect's ryanodine receptors (RyRs).[4] These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells, playing a critical role in muscle contraction.[5][6]

This compound acts as a potent activator of insect RyRs, locking them in an open state.[4] This leads to an uncontrolled and continuous release of stored calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[1][2] The sustained high levels of intracellular calcium result in muscle contraction, paralysis, and ultimately, the death of the insect.[4] A key advantage of this compound is its high selectivity for insect RyRs over their mammalian counterparts, which contributes to its favorable safety profile for non-target organisms.[5]

dot

Experimental Protocols

1. Ryanodine Receptor Binding Assay ([³H]-Ryanodine Binding)

This assay is fundamental to determining the affinity of a compound for the ryanodine receptor.

-

Objective: To quantify the binding of this compound to insect ryanodine receptors.

-

Principle: Ryanodine preferentially binds to the open state of the RyR channel. An increase in [³H]-ryanodine binding in the presence of an activator like this compound indicates channel activation.[7]

-

Methodology:

-

Preparation of Microsomes: Microsomal fractions rich in RyRs are prepared from insect muscle tissue (e.g., from lepidopteran larvae) or from cell lines expressing recombinant insect RyRs through differential centrifugation.

-

Binding Reaction: A reaction mixture is prepared containing the microsomal preparation, a known concentration of [³H]-ryanodine, and varying concentrations of this compound in a binding buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM CaCl₂, and protease inhibitors).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound [³H]-ryanodine from the unbound ligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of unlabeled ryanodine and is subtracted from the total binding to yield specific binding.

-

Data Analysis: Scatchard analysis or non-linear regression is used to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).

-

2. Calcium Imaging Assay

This technique allows for the direct visualization of changes in intracellular calcium concentrations in response to a compound.

-

Objective: To demonstrate that this compound causes an increase in intracellular calcium in insect neurons or muscle cells.

-

Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or GCaMP) that exhibits an increase in fluorescence intensity upon binding to Ca2+.[8]

-

Methodology:

-

Cell Preparation: Primary cultures of insect neurons or muscle cells, or insect-derived cell lines, are prepared on a suitable imaging substrate (e.g., glass-bottom dishes).

-

Dye Loading: The cells are incubated with a membrane-permeant form of the calcium indicator dye (e.g., Fluo-4 AM) in a physiological saline solution.

-

Baseline Fluorescence Measurement: The cells are placed on the stage of a fluorescence microscope, and baseline fluorescence is recorded before the application of the test compound.

-

Compound Application: A solution of this compound is applied to the cells.

-

Fluorescence Imaging: Changes in fluorescence intensity over time are recorded using a sensitive camera (e.g., a CCD or sCMOS camera).

-

Data Analysis: The change in fluorescence (ΔF) is normalized to the initial fluorescence (F₀) to calculate ΔF/F₀, which represents the relative change in intracellular calcium concentration.

-

dot

Spectrum of Activity and Efficacy

This compound exhibits a broad spectrum of activity against a variety of economically important insect pests, including those from the orders Lepidoptera, Coleoptera, Diptera, and Hemiptera.[9] Its systemic and translaminar properties make it effective against both chewing and sucking insects.

Table 1: Efficacy of this compound Against Key Insect Pests

| Target Pest | Order | Crop | LC50 / EC50 | Reference |

| Diamondback moth (Plutella xylostella) | Lepidoptera | Brassicas | 1.5 x 10⁻⁴ mg·L⁻¹ | [10] |

| Oriental armyworm (Mythimna separata) | Lepidoptera | Cereals | 0.13 mg·L⁻¹ | [10] |

| Fall armyworm (Spodoptera frugiperda) | Lepidoptera | Corn | 0.31 mg·L⁻¹ | [10] |

| Asian citrus psyllid (Diaphorina citri) | Hemiptera | Citrus | - | [11] |

| Whitefly (Bemisia tabaci) | Hemiptera | Various | - | [9] |

| Aphids | Hemiptera | Various | - | [9] |

| Thrips | Thysanoptera | Various | - | [9] |

Note: LC50/EC50 values can vary depending on the specific bioassay conditions and insect population.

Toxicological Profile

A comprehensive toxicological database has been established for this compound, assessing its potential effects on mammals, birds, aquatic organisms, and non-target arthropods.

Table 2: Summary of Toxicological Data for this compound

| Test Organism | Study Type | Endpoint | Value | Toxicity Classification | Reference |

| Rat | Acute Oral | LD50 | > 5000 mg/kg bw | Low | [12] |

| Rat | Acute Dermal | LD50 | > 5000 mg/kg bw | Low | [12] |

| Rat | Acute Inhalation | LC50 | > 5.2 mg/L | Low | [12] |

| Rabbit | Skin Irritation | - | Non-irritating | - | [12] |

| Rabbit | Eye Irritation | - | Non-irritating | - | [12] |

| Mouse | Skin Sensitization | LLNA | Non-sensitizing | - | [12] |

| Rat | Carcinogenicity | - | Not carcinogenic | - | [12] |

| Rat | Genotoxicity | - | Not genotoxic | - | [12] |

| Bobwhite Quail | Acute Oral | LD50 | > 2250 mg/kg bw | Slightly toxic | [13] |

| Mallard Duck | Dietary | LC50 | > 5620 ppm | Slightly toxic | [13] |

| Rainbow Trout | Acute | LC50 | > 10,000 µg/L | Slightly toxic | [13] |

| Daphnia magna | Acute | EC50 | 11.9 µg/L | Very highly toxic | [13] |

| Honey Bee (Apis mellifera) | Acute Contact | LD50 | 0.019 µ g/bee | Highly toxic | [13] |

| Honey Bee (Apis mellifera) | Acute Oral | LD50 | 0.042 µ g/bee | Highly toxic | [13] |

| Earthworm (Eisenia fetida) | Acute | LC50 | > 1000 mg/kg soil | Moderately toxic | [14] |

The discovery and development of this compound represent a successful application of rational pesticide design, resulting in a valuable tool for modern integrated pest management (IPM) programs. Its unique mode of action, broad spectrum of activity, and systemic properties provide effective control of a wide range of damaging insect pests. While exhibiting a favorable toxicological profile in vertebrates, its high toxicity to bees underscores the importance of responsible stewardship and adherence to label instructions to minimize risks to non-target organisms. Further research into the downstream effects of its mode of action and continued monitoring for the development of resistance will be crucial for ensuring the long-term efficacy and sustainability of this compound in global agriculture.

References

- 1. Discovery of this compound, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchmap.jp [researchmap.jp]

- 8. Calcium Imaging of Neuronal Activity in Drosophila Can Identify Anticonvulsive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (Ref: DPX-HGW86) [sitem.herts.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Characterization of the ryanodine receptor/channel of invertebrate muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fao.org [fao.org]

- 13. docs.publicnow.com [docs.publicnow.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cyantraniliprole: Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyantraniliprole is a second-generation insecticide belonging to the anthranilic diamide class, structurally related to chlorantraniliprole.[1][2] It is recognized for its broad-spectrum efficacy against a wide range of chewing and sucking insect pests, including those from the orders Lepidoptera, Coleoptera, Diptera, and Hemiptera.[2][3] Developed for both foliar and systemic applications, this compound offers a unique mode of action that makes it a valuable tool in integrated pest management and insecticide resistance management programs.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, toxicology, and relevant experimental protocols for this compound.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-5-carboxamide.[6] It is a carboxamide compound where the chlorine atom on the phenyl ring of chlorantraniliprole is substituted with a cyano group.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-5-carboxamide | [6] |

| CAS Number | 736994-63-1 | [6] |

| Molecular Formula | C₁₉H₁₄BrClN₆O₂ | [6] |

| Molar Mass | 473.72 g/mol | [8] |

| Melting Point | 217-219 °C | [8] |

| Water Solubility | 14.2 mg/L (at neutral pH, 20°C) | [1][9] |

| Vapor Pressure | 5.1 x 10⁻¹⁵ Pa (at 20°C) | [1] |

Mechanism of Action: Ryanodine Receptor Modulation

This compound's insecticidal activity stems from its potent and selective activation of insect ryanodine receptors (RyRs).[1][2][4][5][10] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells, crucial for regulating the release of intracellular calcium stores required for muscle contraction.

The binding of this compound to a specific site on the insect RyR, distinct from the binding site of ryanodine itself, locks the channel in an open state.[2] This leads to an unregulated and continuous release of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm.[2][4] The resulting depletion of internal calcium stores disrupts normal muscle function, causing rapid cessation of feeding, lethargy, muscle paralysis, and ultimately, the death of the insect.[1][4][5][10] Notably, insect RyRs are significantly more sensitive to this compound than their mammalian counterparts (350 to >2500 times), which contributes to its favorable toxicological profile in vertebrates.[11]

Caption: this compound's primary mechanism of action on insect ryanodine receptors.

Toxicology and Efficacy

This compound generally exhibits low acute toxicity to mammals and birds but can be toxic to aquatic invertebrates and honeybees.[1][6][9] Its classification by the U.S. EPA as a "reduced-risk" insecticide reflects its low vertebrate toxicity.[4]

Table 2: Summary of Acute and Chronic Toxicity Data for this compound

| Organism/Test Type | Endpoint | Value | Reference |

| Rat (Oral) | Acute LD₅₀ | >5000 mg/kg bw | [1] |

| Rat (Dermal) | Acute LD₅₀ | >5000 mg/kg bw | [1] |

| Rat (Inhalation) | 4-hr LC₅₀ | >5.2 mg/L | [1] |

| Dog (1-Year Oral) | NOAEL | 1 mg/kg bw/day | [1] |

| Bobwhite Quail (Oral) | Acute LD₅₀ | >2250 mg/kg bw | [1] |

| Rainbow Trout (90-day) | NOEC | 10.7 mg/L | [1] |

| Daphnia magna (48-hr) | EC₅₀ | 0.0116 mg/L | [1] |

| Honeybee (Oral, 48-hr) | LD₅₀ | >0.1055 µ g/bee | [1] |

| Honeybee (Contact, 72-hr) | LD₅₀ | >0.0934 µ g/bee | [1] |

NOAEL: No Observed Adverse Effect Level; NOEC: No Observed Effect Concentration

This compound is effective against a broad spectrum of insect pests. Its efficacy is dose-dependent and varies by species and exposure route (ingestion or contact), with ingestion being more potent.[10]

Table 3: Insecticidal Efficacy of this compound Against Various Pests

| Pest Species | Assay Type | Endpoint | Value | Reference |

| Agrotis ipsilon | Artificial Diet | LC₅₀ (4th instar) | 0.354 µg/g | [12] |

| Spodoptera littoralis | Leaf Dip | LC₅₀ (2nd instar) | Higher than A. ipsilon | [12] |

| Tenebrio molitor | Direct Spray | Mortality (28d, 3000 ppm) | 93.3% | [2] |

| Tribolium confusum | Direct Spray | Mortality (28d, 3000 ppm) | 100% | [2] |

| Myzus persicae | Systemic | LC₅₀ | Lower than direct spray | [13] |

| Brevicoryne brassicae | Systemic | LC₅₀ | Lower than direct spray | [13] |

Pharmacokinetics and Metabolism

In mammals, orally administered this compound is moderately absorbed at low doses and less so at high doses.[1] It is widely distributed throughout the body but is eliminated rapidly with very low tissue retention.[1] Elimination occurs through both urinary and biliary routes.[1]

In plants, this compound exhibits systemic and translaminar activity, meaning it is absorbed and translocated within the plant, primarily through the xylem.[5] The metabolism of this compound in plants like tomatoes involves several transformation pathways, including ring closure, N-demethylation, and glycosylation, leading to the formation of multiple metabolites.[14] this compound itself is typically the major residue found in plant tissues.[14] In soil, it degrades into several products, some of which can be more persistent and mobile than the parent compound.[10]

Caption: Simplified overview of this compound metabolism.

Experimental Protocols

Insecticidal Activity Bioassay: Leaf-Dipping Method

This protocol is commonly used to determine the contact and ingestion toxicity of an insecticide on foliar-feeding insects.

Methodology:

-

Preparation of Solutions: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., water with a surfactant). A control group using only the solvent is also prepared.

-

Leaf Treatment: Dip leaves of a suitable host plant (e.g., castor leaves for Spodoptera littoralis) into each test concentration for a standardized time (e.g., 20 seconds).[12]

-

Drying: Allow the treated leaves to air-dry for a set period (e.g., 30 minutes) to allow the solvent to evaporate.[12]

-

Insect Exposure: Place a known number of test insects (e.g., 10 second-instar larvae) into a petri dish or container with the treated leaf.[12] Multiple replicates (e.g., five) are used for each concentration.[12]

-

Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, light).

-

Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, 72 hours) post-treatment.

-

Data Analysis: Use probit analysis to calculate lethal concentrations (e.g., LC₅₀, LC₉₀).

Caption: Workflow for a leaf-dipping insecticidal activity bioassay.

Residue Analysis: QuEChERS and UPLC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for analyzing pesticide residues in food and environmental matrices.[15]

Methodology:

-

Sample Homogenization: Homogenize the sample (e.g., soil, vegetable matter).

-

Extraction: Extract a subsample with acetonitrile.[15]

-

Salting Out: Add salts (e.g., MgSO₄, NaCl) to induce phase separation between the aqueous and organic layers.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.[15]

-

Centrifugation: Centrifuge the sample to pellet the sorbent and any remaining solids.

-

Analysis: Analyze the final extract using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of this compound and its metabolites.[15]

Caption: Workflow for QuEChERS sample preparation for residue analysis.

Receptor Binding Assay

Radioligand binding studies are crucial for characterizing the interaction between insecticides and their target receptors.

Methodology:

-

Membrane Preparation: Prepare muscle membrane fractions rich in RyRs from a target insect species (e.g., house fly thorax).[16]

-

Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]ryanodine or a tritiated diamide analog) in the presence of varying concentrations of unlabeled this compound.[16][17]

-

Separation: Separate the bound and free radioligand, typically by rapid filtration.

-

Quantification: Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Analyze the data to determine the binding affinity (Kᵢ or IC₅₀) of this compound to the ryanodine receptor and to study allosteric interactions with other ligands.[17]

Effects on Secondary Signaling Pathways

Beyond its primary action on RyRs, research suggests this compound can have sublethal effects on other physiological processes. In the oriental fruit fly, Bactrocera dorsalis, sublethal exposure to this compound was found to affect reproduction by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[18] This, in turn, influenced the titer of the insect molting hormone, 20-hydroxyecdysone (20E), and the expression of vitellogenin (Vg) genes, which are essential for egg production.[18]

Caption: this compound's effect on the MAPK/20E pathway in B. dorsalis.

Conclusion

This compound is a highly effective, broad-spectrum insecticide with a specific and potent mode of action on insect ryanodine receptors. Its favorable toxicological profile in vertebrates, combined with its systemic properties, makes it a significant asset for modern crop protection. A thorough understanding of its chemical properties, mechanism of action, metabolic fate, and potential for sublethal effects is essential for its responsible and effective use in agricultural and pest management systems, as well as for the development of future insect control agents.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. A Preliminary Analysis on the Insecticidal Effect of this compound against Stored-Product Pests | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. icup.org.uk [icup.org.uk]

- 5. pomais.com [pomais.com]

- 6. This compound | C19H14BrClN6O2 | CID 11578610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. flybase.org [flybase.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. docs.publicnow.com [docs.publicnow.com]

- 10. mda.state.mn.us [mda.state.mn.us]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Lethal and Sublethal Effects of this compound on the Biology and Metabolic Enzyme Activities of Two Lepidopteran Pests, Spodoptera littoralis and Agrotis ipsilon, and A Generalist Predator, Chrysoperla carnea (Neuroptera: Chrysopidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Determination of this compound and its major metabolite residues in pakchoi and soil using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Insect Ryanodine Receptor: Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Species differences in chlorantraniliprole and flubendiamide insecticide binding sites in the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 20E and MAPK signal pathway involved in the effect of reproduction caused by this compound in Bactrocera dorsalis Hendel (Diptera: Tephritidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Hidden Costs: A Technical Guide to the Sublethal Effects of Cyantraniliprole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the sublethal effects of Cyantraniliprole, a second-generation anthranilic diamide insecticide. While highly effective in pest management, emerging research reveals a spectrum of subtle yet significant physiological and behavioral impacts on target and non-target organisms at concentrations that do not cause immediate mortality. This document provides a comprehensive overview of these effects, detailed experimental protocols for their assessment, and visual representations of the underlying mechanisms and workflows.

Core Mechanism of Action

This compound is a potent modulator of insect ryanodine receptors (RyRs), which are critical for calcium ion release from the sarcoplasmic reticulum in muscle cells.[1][2][3][4][5] By binding to these receptors, the insecticide causes an uncontrolled release and subsequent depletion of intracellular calcium stores, leading to impaired muscle contraction, paralysis, and eventual death in target insects.[2][3][4][5][6] However, at sublethal doses, this disruption of calcium homeostasis manifests in a variety of non-lethal but detrimental effects.

Signaling Pathway of this compound

The following diagram illustrates the molecular cascade initiated by this compound, leading to muscle dysfunction.

Sublethal Effects on Insect Pests

Sublethal exposure to this compound can significantly impact the life history traits and population dynamics of various insect pests. These effects are often dose-dependent and can have long-term consequences for pest populations.

Developmental and Reproductive Effects

Studies have consistently shown that sublethal concentrations of this compound can prolong developmental stages, reduce pupal weight and emergence rates, and decrease fecundity and fertility in a range of lepidopteran and other insect pests.

| Species | Concentration | Observed Sublethal Effects | Reference |

| Agrotis ipsilon (Black Cutworm) | LC₅, LC₂₀, LC₄₀ | Prolonged larval and pupal duration; extended mean generation time; decreased survival rate, reproductive value, intrinsic and finite rates of increase, and net reproduction rate; reduced egg laying and hatchability. | [6][7] |

| LC₁₅, LC₅₀ | Significantly prolonged larval and pupal durations. | [8][9][10] | |

| Spodoptera frugiperda (Fall Armyworm) | LC₁₀, LC₃₀ | Significantly extended larval duration; decreased pupal weight, pupation rate, adult longevity, fecundity, and egg hatchability. | [11] |

| Plutella xylostella (Diamondback Moth) | LC₁₀, LC₂₀, LC₃₀ | Prolonged fourth-instar larval and pupal stages; reduced pupal weight, pupation rate, emergence rate, and fecundity per female. | [12] |

| Helicoverpa assulta (Oriental Tobacco Budworm) | LC₃₀ | Increased developmental time of larvae; reduced pupation rate and pupal weight; decreased intrinsic rate of increase and finite rate of increase; increased adult deformity and decreased fecundity in parental and offspring generations. | [13] |

| Harmonia axyridis (Harlequin Ladybeetle) | LC₁₀, LC₃₀ | Elongated embryonic, larval, and pupal durations; diminished pupal mass and pupation rate; suppressed female fecundity. | [1] |

| Aphis gossypii (Cotton Aphid) | >LC₃₀ | Decreased net reproductive rate. | [14] |

Behavioral and Physiological Effects

Beyond developmental and reproductive parameters, sublethal exposure to this compound can induce significant behavioral and physiological changes.